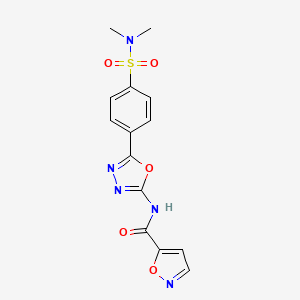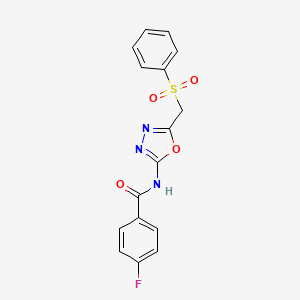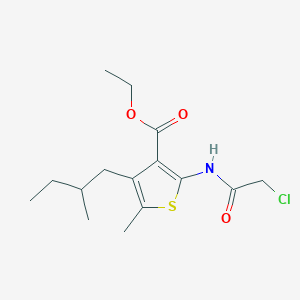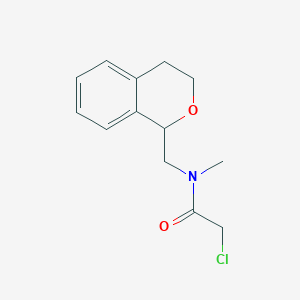![molecular formula C12H11ClF3NO3 B2773011 Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate CAS No. 2411306-42-6](/img/structure/B2773011.png)
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTB is a member of the benzoate ester family and is widely used as a chemical probe for studying protein-protein interactions, as well as for drug discovery.
作用机制
The mechanism of action of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate is not well understood. However, it is believed to function by binding to specific proteins and modulating their activity. Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate has been shown to bind to a variety of proteins, including transcription factors, kinases, and phosphatases.
生化和生理效应
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in inflammation and cell proliferation. Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate has also been shown to inhibit the activity of certain kinases, such as ERK1/2 and JNK, which are involved in cell signaling and proliferation.
实验室实验的优点和局限性
One of the primary advantages of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate is its ability to act as a chemical probe for studying protein-protein interactions. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate. One potential area of research is the development of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate analogs that have improved properties, such as increased potency or reduced toxicity. Another area of research is the identification of new protein targets for Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate, which could lead to the development of new drugs for various diseases. Additionally, Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate could be used in combination with other compounds to enhance its activity or to target multiple pathways simultaneously.
合成方法
The synthesis of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate involves a series of chemical reactions. The first step is the condensation of 2-chloroacetyl chloride with methyl 2-aminobenzoate to form the intermediate product, N-(2-chloroacetyl)-2-methoxybenzamide. This intermediate product is then treated with trifluoromethyl iodide to obtain the final product, Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate.
科学研究应用
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate has been widely used in scientific research for various applications. One of the primary uses of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate is as a chemical probe for studying protein-protein interactions. It has been shown to interact with a variety of proteins, including transcription factors, kinases, and phosphatases. Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate has also been used as a tool for drug discovery, as it can be used to screen for compounds that bind to specific proteins.
属性
IUPAC Name |
methyl 5-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO3/c1-20-11(19)8-4-7(6-17-10(18)5-13)2-3-9(8)12(14,15)16/h2-4H,5-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTJSBRFPRJBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CNC(=O)CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(2-chloroacetamido)methyl]-2-(trifluoromethyl)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

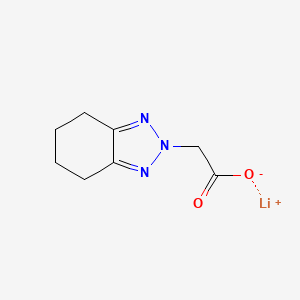
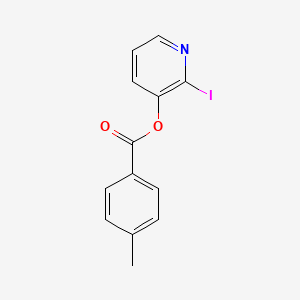
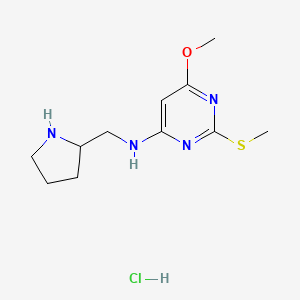
![2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B2772933.png)
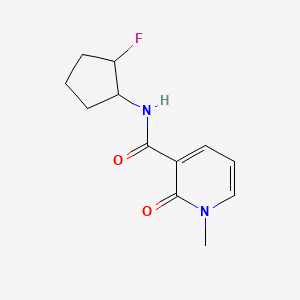
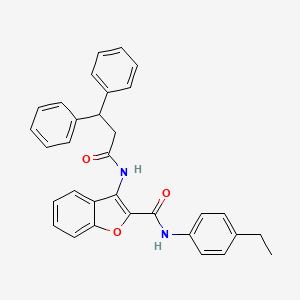
![6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene](/img/structure/B2772936.png)
![Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2772938.png)
![1-[3-({7-Chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)propyl]pyrrolidin-2-one](/img/structure/B2772939.png)

